molecular formula C9H11NO4 B14076283 1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one CAS No. 101384-03-6

1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B14076283
CAS No.: 101384-03-6
M. Wt: 197.19 g/mol
InChI Key: SVHFKWCBHKLMGQ-UHFFFAOYSA-N
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Description

1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C9H11NO4. It is a derivative of furan, a heterocyclic aromatic compound, and contains a nitro group and an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one typically involves the nitration of a furan derivative followed by the introduction of an ethanone group. One common method involves the reaction of 2-nitropropane with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one is unique due to the presence of both a nitro group and an ethanone group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

101384-03-6

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-[4-(2-nitropropan-2-yl)furan-2-yl]ethanone

InChI

InChI=1S/C9H11NO4/c1-6(11)8-4-7(5-14-8)9(2,3)10(12)13/h4-5H,1-3H3

InChI Key

SVHFKWCBHKLMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CO1)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

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